Benzene-hexa-n-octanoate
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Overview
Description
Benzene-hexa-n-octanoate is an organic compound with the molecular formula C54H90O12. It is a derivative of benzene, where six octanoate (octanoic acid) groups are esterified to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-hexa-n-octanoate typically involves the esterification of benzene with octanoic acid. One common method is the reaction of benzene with octanoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is typically conducted at elevated temperatures and may involve the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzene-hexa-n-octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of octanoic acid derivatives.
Reduction: Formation of benzene-hexa-n-octanol.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene-hexa-n-octanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification reactions and aromatic substitution mechanisms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of benzene-hexa-n-octanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release octanoic acid, which can interact with cellular pathways. The benzene ring can participate in aromatic interactions with proteins and other biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzene-hexa-n-hexanoate: Similar structure but with hexanoate groups instead of octanoate.
Benzene-hexa-n-decanoate: Similar structure but with decanoate groups.
Benzene-hexa-n-butanoate: Similar structure but with butanoate groups
Uniqueness
Benzene-hexa-n-octanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties.
Properties
CAS No. |
65201-71-0 |
---|---|
Molecular Formula |
C54H90O12 |
Molecular Weight |
931.3 g/mol |
IUPAC Name |
[2,3,4,5,6-penta(octanoyloxy)phenyl] octanoate |
InChI |
InChI=1S/C54H90O12/c1-7-13-19-25-31-37-43(55)61-49-50(62-44(56)38-32-26-20-14-8-2)52(64-46(58)40-34-28-22-16-10-4)54(66-48(60)42-36-30-24-18-12-6)53(65-47(59)41-35-29-23-17-11-5)51(49)63-45(57)39-33-27-21-15-9-3/h7-42H2,1-6H3 |
InChI Key |
ZYULWONIYVWSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C(=C(C(=C1OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
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